molecular formula C20H21B2NO5 B8118585 蛋白酶体抑制剂 IX

蛋白酶体抑制剂 IX

货号 B8118585
分子量: 377.0 g/mol
InChI 键: SRPIKXGUPAKTIZ-APGQMXJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Proteasome inhibitor IX is a useful research compound. Its molecular formula is C20H21B2NO5 and its molecular weight is 377.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Proteasome inhibitor IX suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Proteasome inhibitor IX including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 药理研究中的普遍作用: 蛋白酶体抑制剂在药理研究中至关重要,因为它们在蛋白质降解和细胞通路调节中发挥作用 (Guedes 等,2016).

  2. 生物医学研究工具: 它们是生物医学研究和各种疾病药物靶点的基本工具 (Kisselev,2021).

  3. 治疗多发性骨髓瘤: 一个核心应用是治疗多发性骨髓瘤,其中这些抑制剂通过影响蛋白质生物合成、折叠和破坏来靶向癌细胞代谢 (Besse 等,2019).

  4. 血液系统恶性肿瘤: 蛋白酶体抑制剂药物在治疗多发性骨髓瘤和其他血液系统恶性肿瘤方面取得了重大突破。正在探索新型纳米颗粒递送系统,以将其治疗用途扩展到各种癌症类型和其他病理状况 (Kwon 等,2021).

  5. 套细胞淋巴瘤: 这些抑制剂通过诱导细胞凋亡和细胞死亡改善了多发性骨髓瘤和套细胞淋巴瘤患者的预后 (Nunes 和 Annunziata,2017).

  6. 自身免疫性疾病: 它们还因在治疗自身免疫性疾病方面的潜力而受到研究 (Wang 等,2021).

  7. 癌症治疗: 蛋白酶体抑制剂在癌症治疗中已有二十年的历史,对多发性骨髓瘤的发病机制和增殖产生了重大影响 (Gandolfi 等,2017).

  8. 血栓和血小板聚集: 蛋白酶体抑制剂 MG132 已显示出减少受刺激血小板中血栓和血小板聚集的潜力 (Gupta 等,2014).

  9. 骨髓瘤中的研究用途: 口服蛋白酶体抑制剂伊沙佐米在控制骨髓瘤生长和预防骨质流失方面显示出希望,与其他化疗药物联合使用时具有良好的安全性概况和疗效 (Gentile 等,2015).

  10. FDA 批准的卡非佐米: 卡非佐米是一种蛋白酶体抑制剂,已获 FDA 批准用于治疗复发和/或难治性多发性骨髓瘤 (Jayaweera 等,2021).

  11. 药理差异: 不同的蛋白酶体抑制剂具有独特的药效学和药代动力学特性,影响其在临床实践中的安全性、疗效和药物-药物相互作用 (Fogli 等,2021).

属性

IUPAC Name

[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPIKXGUPAKTIZ-APGQMXJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21B2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proteasome inhibitor IX

CAS RN

856849-35-9
Record name AM-114
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Proteasome inhibitor IX
Reactant of Route 2
Reactant of Route 2
Proteasome inhibitor IX
Reactant of Route 3
Reactant of Route 3
Proteasome inhibitor IX
Reactant of Route 4
Proteasome inhibitor IX
Reactant of Route 5
Reactant of Route 5
Proteasome inhibitor IX
Reactant of Route 6
Proteasome inhibitor IX

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。